1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide
Description
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide is a heterocyclic compound featuring a fused pyrrolo-oxazine core with sulfonamide and ketone functional groups. The compound’s synthetic routes often involve cyclization reactions, as seen in analogous systems (e.g., lactim intermediates or nucleophilic substitutions) . Its structural complexity makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for antimicrobial or CNS-targeting applications .
Properties
IUPAC Name |
1,3-dioxo-4H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5S/c8-15(12,13)4-1-5-7(11)14-6(10)3-9(5)2-4/h1-2H,3H2,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHPWAEXFGPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC(=CN21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide can be achieved through several synthetic routes. One notable method involves the oxa-Pictet–Spengler reaction, which is an intermolecular approach that forms carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone . p-Toluenesulfonic acid (pTSA) is often used as a catalyst to promote this reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and the use of efficient catalytic systems are likely employed to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent.
Biological Research: The compound’s ability to inhibit the production of reactive oxygen species makes it a valuable tool in studying oxidative stress and related cellular processes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s ability to inhibit reactive oxygen species production suggests that it may interact with enzymes and signaling pathways involved in oxidative stress responses . Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compounds sharing the pyrrolo-oxazine core but differing in substituents exhibit varied properties:
Key Findings :
- Substituent Effects : Isobutyl and isopropyl groups at position 4 () alter steric and electronic properties, impacting biological activity. For instance, isobutyl derivatives showed enhanced antiviral activity compared to smaller substituents .
- Functional Group Influence : The sulfonamide group in the target compound enhances solubility and hydrogen-bonding capacity compared to carboxylic acid or aldehyde analogues .
Core Ring Modifications
Compounds with benzo-fused or alternative heterocyclic systems demonstrate divergent reactivity:
Key Findings :
- Benzannulation: Benzothiazine-fused systems () exhibit higher aromatic stability but reduced solubility compared to non-fused oxazine derivatives.
- Hybrid Cores : Pyrazole-oxazine hybrids () prioritize CNS penetration, suggesting the target compound’s sulfonamide group could be optimized for similar applications.
Biological Activity
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves several steps that include the cyclization of various sulfonyl derivatives. The methods employed often utilize nucleophilic aromatic substitution and cyclization reactions under controlled conditions to yield the desired heterocyclic structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of folate synthesis pathways in bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Sulfonamide derivatives | Broad-spectrum antimicrobial |
Antiplasmodial Activity
A notable area of research is the antiplasmodial activity against Plasmodium falciparum. Compounds with a similar scaffold have been shown to have slow-action antiplasmodial activity. For example, N,N-dialkyl-5-alkylsulfonyl derivatives demonstrated significant in vitro activity against drug-sensitive and multi-drug resistant strains.
| Compound | IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| N,N-Dialkyl-5-alkylsulfonyl derivative | <40 | >2500 | |
| 1,3-Dioxo derivative | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its potential as a caspase inhibitor. Caspases are crucial in the apoptotic process; thus inhibitors can be valuable in treating neurodegenerative diseases. QSAR studies suggest that modifications to the compound's structure can enhance its inhibitory potency.
| Parameter | Value |
|---|---|
| r (correlation coefficient) | 0.955 |
| F-statistic | 72.95 |
| SEE (standard error of estimate) | 0.397 |
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to this compound:
- Antimalarial Screening : A study screened various oxadiazole derivatives for activity against P. falciparum and found promising candidates with structural similarities to the pyrrolo compound.
- Neuroprotective Effects : Research on related pyrrole derivatives indicated potential neuroprotective effects through caspase inhibition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
